

what is the chemical structure of Rauvovertine B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rauvovertine B*

Cat. No.: *B15127760*

[Get Quote](#)

An In-Depth Technical Guide to Rauvovertine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvovertine B is a hexacyclic monoterpenoid indole alkaloid that was first isolated from the stems of *Rauvolfia verticillata*. Its chemical structure has been elucidated through extensive spectroscopic analysis. Preliminary in vitro studies have demonstrated that **Rauvovertine B** exhibits cytotoxic effects against a range of human cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer therapeutics. This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and reported biological activities of **Rauvovertine B**, along with detailed experimental protocols for its isolation and cytotoxicity assessment.

Chemical Structure and Properties

Rauvovertine B is a complex alkaloid characterized by a hexacyclic ring system. It was identified as a new chemical entity by Cai et al. in 2016.[\[1\]](#)

Chemical Structure:

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **Rauvovertine B**.

Table 1: Chemical and Physical Properties of **Rauvovertine B**

Property	Value	Reference
Molecular Formula	$C_{19}H_{22}N_2O_3$	[1]
Molecular Weight	342.4 g/mol	[1]
CAS Number	2055073-72-6	
Appearance	White amorphous powder	[1]
Optical Rotation	$[\alpha]^{20}D -8.5$ (c 0.1, MeOH)	[1]

Spectroscopic Data

The structure of **Rauvovertine B** was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopic Data

The 1H and ^{13}C NMR data for **Rauvovertine B** were recorded in CD_3OD .[\[1\]](#)

Table 2: 1H and ^{13}C NMR Data for **Rauvovertine B** (in CD_3OD)

Position	δ C (ppm)	δ H (ppm, J in Hz)
2	109.8	
3	50.1	3.95 (m)
5	52.9	3.30 (m)
6	22.1	2.10 (m), 1.95 (m)
7	108.8	
8	128.2	
9	119.0	7.32 (d, 7.8)
10	122.1	6.95 (t, 7.8)
11	129.7	7.05 (t, 7.8)
12	112.0	6.68 (d, 7.8)
13	137.8	
14	35.1	2.95 (m), 2.85 (m)
15	32.5	2.65 (m)
16	60.2	4.25 (m)
17	93.5	5.20 (s)
18	13.5	0.95 (t, 7.5)
19	28.1	1.65 (m), 1.50 (m)
20	40.1	2.55 (m)
21	60.8	4.10 (m)

Infrared (IR) Spectroscopy

The IR spectrum of **Rauvovertine B** shows characteristic absorption bands corresponding to its functional groups.[\[1\]](#)

Table 3: Key IR Absorptions of **Rauvovertine B**

Wavenumber (cm ⁻¹)	Functional Group
3420	O-H and N-H stretching
1625	C=C stretching
1460	C-H bending

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of **Rauvovertine B**.[\[1\]](#)

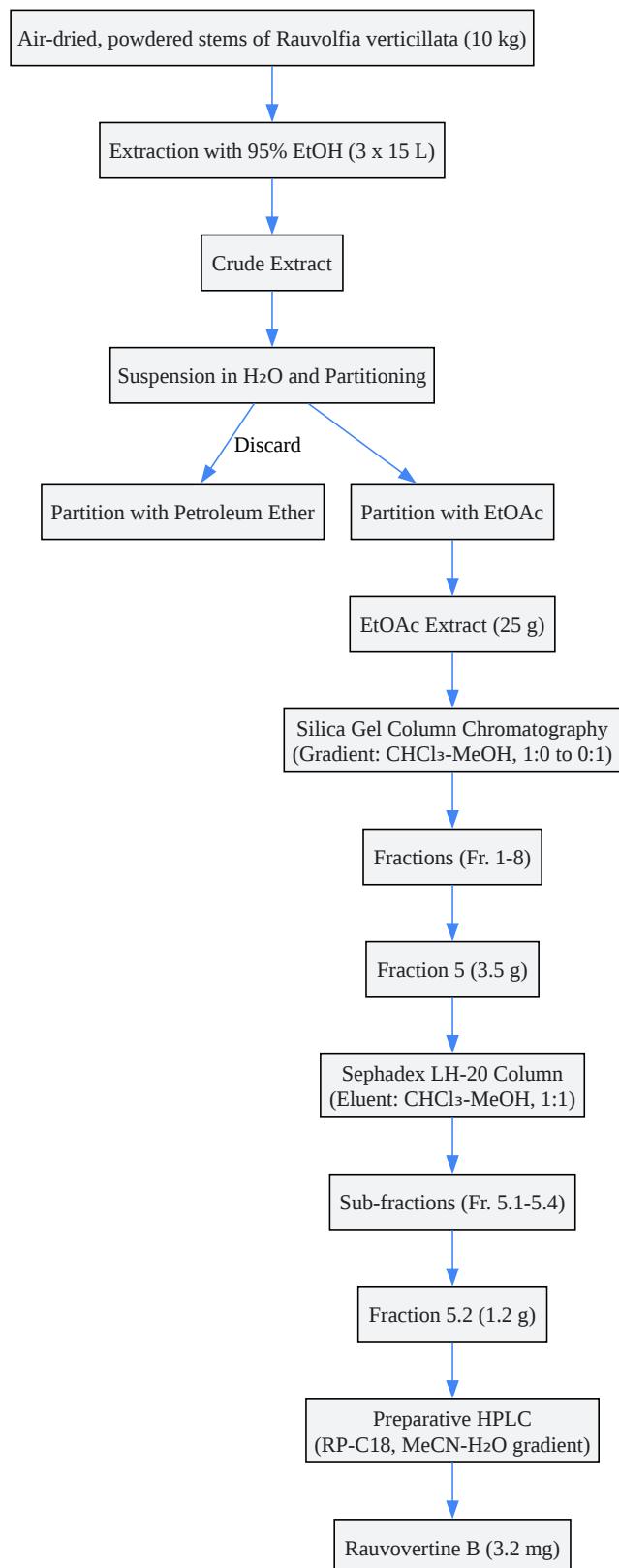
- HRESIMS:m/z 343.1707 [M+H]⁺ (calculated for C₁₉H₂₃N₂O₃, 343.1709)

Biological Activity: In Vitro Cytotoxicity

Rauvovertine B has been evaluated for its cytotoxic activity against a panel of five human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay.[\[1\]](#)

Table 4: In Vitro Cytotoxicity of **Rauvovertine B** (IC₅₀ in μM)

Cell Line	Cancer Type	Rauvovertine B	Cisplatin (Positive Control)
HL-60	Promyelocytic Leukemia	> 40	8.5
SMMC-7721	Hepatocellular Carcinoma	> 40	15.2
A-549	Lung Carcinoma	> 40	20.8
MCF-7	Breast Cancer	> 40	25.4
SW-480	Colon Cancer	> 40	30.1


The preliminary results indicate that **Rauvovertine B** did not exhibit significant cytotoxic activity against the tested cell lines under the experimental conditions used in the initial study.[\[1\]](#)

Further investigations with a broader range of cell lines and different assay systems are warranted to fully explore its therapeutic potential.

Experimental Protocols

Isolation of Rauvoertine B

The following workflow outlines the isolation and purification of **Rauvoertine B** from *Rauvolfia verticillata*.^[1]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation of **Rauvoertine B**.

Cytotoxicity Assay

The cytotoxic activity of **Rauvovertine B** was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[1\]](#)

- Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells were seeded into 96-well plates at a density of 5×10^3 cells per well.
- Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of **Rauvovertine B** for 72 hours. Cisplatin was used as a positive control.
- MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

As of the current literature, there are no published studies investigating the specific signaling pathways or the detailed mechanism of action of **Rauvovertine B**. The initial discovery paper focused on its isolation, structural characterization, and preliminary cytotoxicity screening.[\[1\]](#) Further research is required to elucidate the molecular targets and cellular pathways through which **Rauvovertine B** may exert any biological effects.

Conclusion and Future Directions

Rauvovertine B is a structurally novel monoterpenoid indole alkaloid with a well-characterized chemical structure. While initial in vitro cytotoxicity screenings did not show potent activity, the

unique hexacyclic scaffold of **Rauvovertine B** makes it an interesting candidate for further pharmacological evaluation. Future research should focus on:

- Screening against a wider and more diverse panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.
- Investigating its potential effects on other cellular processes beyond cytotoxicity, such as cell migration, invasion, and differentiation.
- Exploring its potential as a modulator of specific cellular targets through computational docking studies and biochemical assays.
- Undertaking synthetic modifications of the **Rauvovertine B** scaffold to generate analogs with improved potency and selectivity.

Such studies will be crucial in determining the true therapeutic potential of **Rauvovertine B** and its derivatives in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexacyclic monoterpenoid indole alkaloids from *Rauvolfia verticillata* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the chemical structure of Rauvovertine B]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15127760#what-is-the-chemical-structure-of-rauvovertine-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com